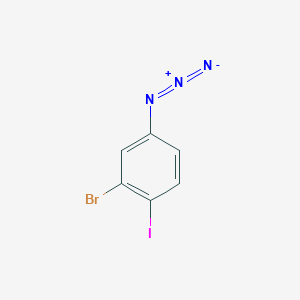![molecular formula C8H13ClO4S B13508746 {5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO4S. It is known for its unique spiro structure, which includes a spirocyclic ether and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride typically involves the reaction of a spirocyclic ether with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The methanesulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed
The major products formed from reactions with this compound depend on the type of nucleophile used. For example:
- Reaction with amines forms sulfonamides.
- Reaction with alcohols forms sulfonate esters.
- Reaction with thiols forms sulfonate thioesters.
Aplicaciones Científicas De Investigación
{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and sulfonate esters.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for drug molecules.
Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The spirocyclic ether structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
{5,8-Dioxaspiro[3.5]nonan-6-yl}methanesulfonyl chloride: Similar structure but with a different position of the spirocyclic ether.
{7-Oxaspiro[3.5]nonan-2-yl}methanesulfonyl chloride: Contains an oxaspiro structure with a different ring size.
{Spiro[3.5]nonan-5-yl}methanesulfonyl chloride: Lacks the dioxaspiro structure but has a similar sulfonyl chloride group.
Uniqueness
{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride is unique due to its specific spirocyclic ether structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in selective organic synthesis and specialized applications in medicinal chemistry and biological studies.
Propiedades
Fórmula molecular |
C8H13ClO4S |
|---|---|
Peso molecular |
240.71 g/mol |
Nombre IUPAC |
5,8-dioxaspiro[3.5]nonan-7-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-4-13-8(6-12-7)2-1-3-8/h7H,1-6H2 |
Clave InChI |
GWOARQOHOYWPDY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)COC(CO2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



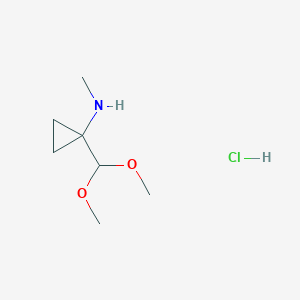
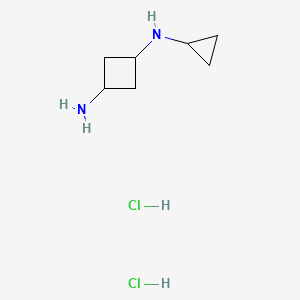
![(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13508690.png)
![8-Oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13508712.png)
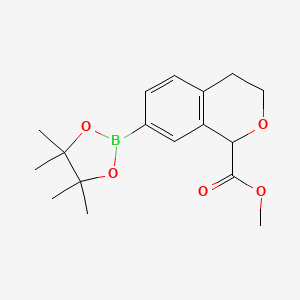
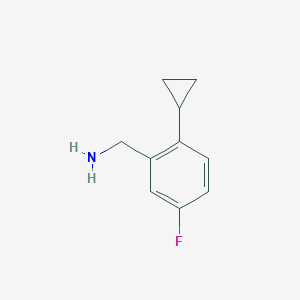
![3-Oxaspiro[5.5]undecan-7-amine hydrochloride](/img/structure/B13508734.png)

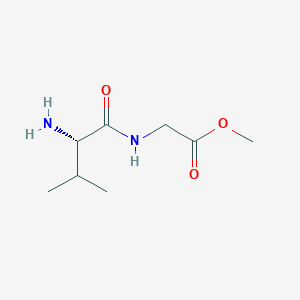
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
